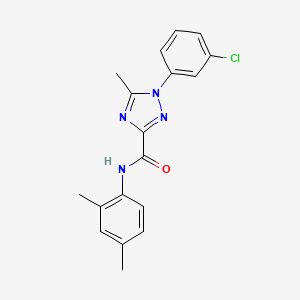
1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloroaniline and 2,4-dimethylaniline as the primary starting materials.
Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the triazole ring with the chlorophenyl and dimethylphenyl groups under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to ensure higher yields and purity of the final product.
Analyse Des Réactions Chimiques
1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for further biological studies.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an antimicrobial agent, it may inhibit the synthesis of essential proteins in microorganisms. As an anticancer agent, it could interfere with cell division and induce apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives such as fluconazole and itraconazole, which are well-known antifungal agents
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for further research and development.
Propriétés
Formule moléculaire |
C18H17ClN4O |
|---|---|
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H17ClN4O/c1-11-7-8-16(12(2)9-11)21-18(24)17-20-13(3)23(22-17)15-6-4-5-14(19)10-15/h4-10H,1-3H3,(H,21,24) |
Clé InChI |
FEPFZLQPEZJDIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C2=NN(C(=N2)C)C3=CC(=CC=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13370061.png)
![4-[3-(2-chloro-1-ethyl-1H-indol-3-yl)-3-oxo-1-propenyl]benzonitrile](/img/structure/B13370062.png)
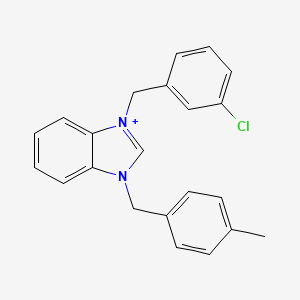

![1-[4-(difluoromethoxy)phenyl]-N-(3-hydroxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13370081.png)
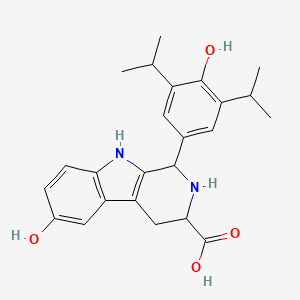
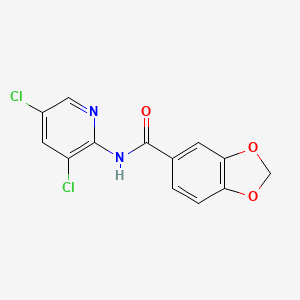
![N-[2-(1H-imidazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B13370092.png)

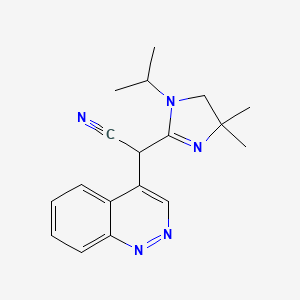
![Tert-butyl 5',6'-dihydro-6'-oxospiro(piperidine-4,4'-tetraazolo[1,5-a]thieno[2,3-f][1,4]diazepine)-1-carboxylate](/img/structure/B13370110.png)
![6-(1-Adamantyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370122.png)
![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B13370147.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-hydroxy-5-methoxypyridine-2-carboxamide](/img/structure/B13370150.png)
